3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
422522-74-5 |
|---|---|
Molecular Formula |
C25H28N4O6S |
Molecular Weight |
512.58 |
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |
InChI Key |
PRYANBAVWOZQNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , which indicates a complex structure featuring multiple functional groups that contribute to its biological activity. The compound includes a quinoline backbone, which is known for its diverse pharmacological properties, and a piperazine moiety that enhances its interaction with biological targets.
Structural Formula
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study published in Frontiers in Chemistry, derivatives of quinoline were tested against various cancer cell lines, demonstrating a notable reduction in cell viability. The mechanism of action was linked to the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression involved in cancer progression .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A series of related compounds demonstrated effectiveness against various strains of bacteria and fungi, suggesting that modifications to the piperazine and quinoline components could enhance antimicrobial efficacy .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The morpholino sulfonyl group may play a crucial role in inhibiting specific enzymes associated with cancer cell growth.
- Interaction with Receptors : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing pathways involved in tumor growth and metastasis.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Utilizing cyclization reactions involving appropriate precursors.
- Piperazine Derivatization : Reacting piperazine derivatives with carbonyl groups to form the desired amide linkage.
- Sulfonylation : Introducing the morpholino sulfonyl group through electrophilic substitution.
Table 1: Biological Activity Summary
| Activity Type | Assessed Compounds | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antitumor | Quinoline Derivatives | 5.0 - 15.0 | |
| Antibacterial | Piperazine Analogues | 10.0 - 20.0 | |
| Antifungal | Related Compounds | 8.0 - 12.0 |
Table 2: Synthesis Overview
| Step | Reactants | Conditions |
|---|---|---|
| Quinoline Formation | Isatin + Acetophenone | Pfitzinger Reaction |
| Piperazine Coupling | Piperazine + Carbonyl Compound | Triethylamine as base |
| Sulfonyl Group Addition | Morpholino Sulfonyl Chloride | Electrophilic substitution |
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study Example : A study published in the World Journal of Pharmaceutical Research demonstrated that this compound inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table 1: Antimicrobial Activity
| Bacteria Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Central Nervous System Disorders
Due to its structural resemblance to known psychoactive compounds, there is potential for this compound in treating central nervous system disorders such as depression and anxiety. The piperazine moiety is often associated with serotonin receptor modulation, which could lead to anxiolytic effects.
Case Study Example : In animal models, administration of this compound resulted in decreased anxiety-like behavior in tests such as the elevated plus maze and open field tests .
Q & A
Basic Question: What are the critical steps in synthesizing this compound, and how is structural purity validated?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the quinoline core formation via cyclization, followed by sulfonation at the 6-position using morpholinosulfonyl chloride. The piperazine-carbonyl moiety is introduced via nucleophilic acyl substitution, with 4-methoxyphenylpiperazine as a key intermediate .
Purity Validation:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C-NMR identifies characteristic signals (e.g., quinolin-4-one carbonyl at ~170 ppm, piperazine protons as multiplets at 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ calculated for C₂₅H₂₇N₄O₅S: ~507.17) .
- HPLC: Purity >95% is achieved via reverse-phase chromatography with UV detection at 254 nm .
Advanced Question: How can computational modeling predict this compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Maestro simulate interactions with 5-HT (serotonin) or dopamine receptors. The piperazine and morpholino groups are critical for hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT₁A) .
- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and polar surface area .
Basic Question: Which spectroscopic techniques are most effective for characterizing the sulfonyl and carbonyl groups?
Methodological Answer:
- FT-IR: The sulfonyl group (S=O) shows strong asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹. The quinolin-4-one carbonyl (C=O) appears at ~1670 cm⁻¹ .
- ¹³C-NMR: The morpholinosulfonyl group’s sulfur-bound carbon resonates at ~50 ppm, while the piperazine carbonyl appears at ~165 ppm .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the quinoline and piperazine moieties .
Advanced Question: What strategies address poor aqueous solubility during in vitro bioactivity assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) to enhance bioavailability .
- Prodrug Design: Introduce phosphate or glycoside groups at the 4-hydroxyquinoline position to improve hydrophilicity .
Advanced Question: How do structural modifications to the piperazine ring impact selectivity for kinase targets?
Methodological Answer:
- Piperazine Substitution: Replacing the 4-methoxyphenyl group with a pyridinyl moiety (e.g., 4-pyridinylpiperazine) enhances kinase inhibition (IC₅₀ < 100 nM for JAK2) due to improved π-π stacking .
- Carbonyl vs. Sulfonamide Linkers: The carbonyl linker (as in the target compound) favors ATP-binding pocket interactions, while sulfonamide linkers increase off-target effects .
- Methylation: N-methylation of piperazine reduces metabolic degradation, confirmed via cytochrome P450 stability assays .
Basic Question: What in vitro assays are recommended for preliminary pharmacological profiling?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ Kinase Assay for JAK2 or PI3Kγ, with staurosporine as a positive control .
- Cytotoxicity: MTT assay on HEK293 or HepG2 cells (48-hour exposure, IC₅₀ calculation via GraphPad Prism) .
- Membrane Permeability: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
Advanced Question: How can crystallographic data resolve discrepancies in proposed tautomeric forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determines the dominant tautomer (e.g., 4(1H)-one vs. 4-hydroxy forms) by analyzing electron density maps and hydrogen-bonding networks .
- DFT Calculations: Compare experimental bond lengths (e.g., C=O vs. C–OH) with optimized structures at the B3LYP/6-311+G(d,p) level .
- Variable-Temperature NMR: Monitors tautomeric equilibrium shifts (e.g., coalescence temperatures for proton exchange) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
